Home > Products > Screening Compounds P39456 > N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide - 1105208-57-8

N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Catalog Number: EVT-2954802
CAS Number: 1105208-57-8
Molecular Formula: C22H21ClFN3O3S2
Molecular Weight: 494
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides (9a-f)

  • Compound Description: This series of compounds, denoted as 9a-f, represent a group of novel thiophene-2-carboxamide derivatives synthesized and characterized for their potential antimicrobial activity. []
  • Relevance: While these compounds share the core thiophene-2-carboxamide structure with N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, they differ significantly in their substituents. Notably, they incorporate a benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl moiety linked to the thiophene ring through a urea group. This structural difference suggests these compounds were likely explored as part of a broader investigation into structure-activity relationships within the thiophene-2-carboxamide class, aiming to identify novel antimicrobial agents with potentially improved properties. []

Carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol Morpholine/Piperidine/4-methyl piperizine-carboxamides (9g-i)

  • Compound Description: These compounds (9g-i) are another group of thiophene-2-carboxamide derivatives explored in the same study as the previous set. []
  • Relevance: Similar to the 9a-f series, these compounds share the thiophene-2-carboxamide core with N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide but feature different substituents. They are characterized by a carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol moiety with variations in the attached morpholine, piperidine, or 4-methyl piperizine carboxamide groups. This suggests a continued exploration of structure-activity relationships within this chemical class. []

[O-methyl-11C]N-(4-(4-(3-Chloro-2-methoxyphenyl)-piperazin-1-yl)butyl)-1H-indole-2-carboxamide ([11C]BAK4-51)

  • Compound Description: This compound, labeled with carbon-11 ([11C]BAK4-51), was investigated as a potential positron emission tomography (PET) radioligand for imaging dopamine D3 receptors (D3R) in the brain. Despite its high D3R affinity, it proved ineffective due to being a substrate for brain efflux transporters. []
  • Relevance: This compound shares the 4-(3-chlorophenyl)piperazin-1-yl moiety with N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, indicating a potential overlap in their pharmacological targets or mechanisms of action. The research might have explored the effects of structural modifications on D3R binding and brain penetration. []

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

  • Compound Description: (S)-RS4690 is a novel Dishevelled 1 (DVL1) inhibitor investigated for its anticancer activity, particularly in Wnt-dependent colon cancer. It showed promising results by inhibiting DVL1 binding to its receptor and impairing the Wnt pathway. []
  • Relevance: This compound shares the indole-2-carboxamide structure with N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, albeit with different substituents. This structural similarity suggests potential exploration of a common pharmacophore for targeting different signaling pathways involved in disease processes. []

(E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamides

  • Compound Description: This series of imine-carboxamide derivatives was synthesized through a solvent-free condensation reaction using microwave irradiation. The study focused on understanding the effects of substituents on spectral properties. []
  • Relevance: These compounds share the carboxamide group and a halogen-substituted phenyl ring linked by an amide bond with N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide. While the core structures differ, this shared feature might indicate a common approach to modulating physicochemical properties or binding affinities. []

(S)-5-chloro-N-((3-(4-(5,6-dihydro-4H-1,2,4-oxadiazin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide

  • Compound Description: This compound represents a class of (S)-5-chloro-N-((3-(4-(5,6-dihydro-4H-1,2,4-oxadiazin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide derivatives developed as blood coagulation factor Xa inhibitors. []
  • Relevance: This compound shares the core structure of a thiophene-2-carboxamide with N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide. Both compounds are substituted at the 5-position of the thiophene ring with chlorine, suggesting the importance of this substitution for their respective biological activities. []

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

  • Compound Description: This compound was identified as a potent VEGFR1 and P-glycoprotein (P-gp) efflux pump inhibitor. It showed promising anticancer activity, particularly when combined with doxorubicin, suggesting its potential as a multi-drug resistance reversal agent. []
  • Relevance: This compound shares the core structure of thiophene-2-carboxamide with N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide. The presence of a halogen-substituted phenyl ring connected via an amide bond is another similarity, pointing towards a potentially shared pharmacophore for interacting with specific targets. []
  • Compound Description: This series of compounds was synthesized and characterized using spectroscopic techniques and single-crystal X-ray diffraction to understand their molecular and crystal structures and supramolecular architectures. []
  • Relevance: Although structurally distinct from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, these derivatives share the 4-substituted(aryl)-piperazin-1-yl moiety, suggesting a potential overlap in their synthesis strategies or exploration of similar chemical space for diverse applications. []

5-chloro-N-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide

  • Compound Description: The invention describes a novel polymorphous Form II and an amorphous form of this compound. These new forms exhibited improved solubility compared to the existing modification. []
  • Relevance: This compound shares the 5-chlorothiophene-2-carboxamide core with N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide. The research highlights the significance of exploring different solid-state forms of these derivatives, potentially influencing their physicochemical properties and ultimately their therapeutic potential. []

N-{(1-5)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

  • Compound Description: This compound is an improved AKT inhibitor. The invention focuses on a specific crystalline form of this compound. []
  • Relevance: This compound shares the 5-chlorothiophene-2-carboxamide core with N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide. Similarities in the core structure and the presence of a chlorine atom at the 5-position of thiophene suggest a possible common pharmacophore or a shared approach in designing compounds for therapeutic applications. []

N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC)

  • Compound Description: [11C]DPFC was developed and evaluated as a novel PET radiotracer for imaging fatty acid amide hydrolase (FAAH) in rat brains. []
  • Relevance: While structurally distinct from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, it shares the presence of a fluorine-substituted aromatic ring and a carboxamide group. This suggests potential exploration of common structural motifs for developing PET tracers targeting different enzymes or receptors. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

  • Compound Description: 3,5-AB-CHMFUPPYCA was identified and characterized as a 'research chemical' initially mislabeled as a different compound. It contains a pyrazole core, indicating a potential bioisosteric replacement for the indazole ring found in some synthetic cannabinoids. []
  • Relevance: The presence of a fluorine-substituted aromatic ring and a carboxamide group in both 3,5-AB-CHMFUPPYCA and N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide suggests a possible exploration of similar chemical space in drug design, despite targeting different biological systems. []

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their antiproliferative activity against the human breast cancer cell line MCF7. []
  • Relevance: While structurally distinct from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, these derivatives highlight the broad interest in exploring diverse heterocyclic scaffolds for developing anticancer agents. []

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

  • Compound Description: SR144528 is a potent and selective cannabinoid CB2 receptor antagonist used in various studies to investigate the role of CB2 receptors in pain, inflammation, and other physiological processes. []
  • Relevance: While structurally different from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, the common presence of a chlorine-substituted aromatic ring and a carboxamide group suggests potential exploration of similar chemical space for developing ligands targeting different receptors or enzymes. []

N-{5-((4-fluorophenyl)carbonyl)-1H-benzimidazol-2-yl}-2-(3-oxo-2,3-dihydro-1H-substitutedisoindol-1-yl)hydrazinecarboxamides

  • Compound Description: These novel heterocyclic compounds were synthesized and evaluated for their cytotoxic and antioxidant activities. []
  • Relevance: Although structurally distinct from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, the presence of a fluorine-substituted aromatic ring and a carboxamide group suggests a potential overlap in their synthesis strategies or exploration of similar chemical space for different biological applications. []

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

  • Compound Description: SSR149415 is a selective, nonpeptide vasopressin V1b receptor antagonist studied for its potential in treating stress and anxiety. It exhibits nanomolar affinity for animal and human V1b receptors and effectively inhibits vasopressin-induced corticotropin release. []
  • Relevance: Though structurally different from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, its development highlights the continued interest in exploring the therapeutic potential of targeting G protein-coupled receptors, albeit with structurally diverse ligands. []

6-(N-(7-chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

  • Compound Description: This compound is patented for its use in treating or preventing viral infections. It falls within a broader class of benzofuran derivatives investigated for their antiviral properties. []
  • Relevance: While structurally distinct from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, the presence of a fluorine-substituted aromatic ring and a carboxamide group in both structures hints at the exploration of similar chemical space for targeting different biological systems. []
  • Compound Description: These compounds are a group of indole and benzothiophene derivatives investigated for their ability to inhibit interleukin-4 gene expression. []
  • Relevance: This broad class of compounds showcases structural similarities to N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, particularly the presence of a carboxamide group and potential for diverse substitutions on the aromatic rings. This suggests a shared interest in exploring these chemical scaffolds for modulating immune responses. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

  • Compound Description: VNO is an oxidative impurity identified during the degradation of the BCL-2 inhibitor Venetoclax. It forms via oxidation of the piperazine nitrogen in Venetoclax. []
  • Relevance: While structurally distinct from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, the presence of a sulfonamide group and a substituted piperazine ring in both structures highlights the susceptibility of these moieties to oxidation and their potential roles in drug metabolism. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

  • Compound Description: VHA is another oxidative impurity of Venetoclax, formed via Meisenheimer rearrangement of the N-oxide impurity (VNO). []
  • Relevance: Although structurally distinct from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, VHA highlights the potential for complex rearrangement reactions to occur during drug metabolism, leading to structurally diverse metabolites. []

N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides

  • Compound Description: This series of compounds represents a class of serotonin-3 (5-HT3) receptor antagonists. Structure-activity relationship studies revealed that incorporating a 1H-indazole ring as the aromatic moiety significantly enhanced their potency. []
  • Relevance: Although structurally distinct from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, this series showcases how systematic modifications and incorporation of specific heterocycles can lead to potent and selective ligands for neurotransmitter receptors. []

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (38p, ZENECA ZD3523)

  • Compound Description: This compound is a potent, orally active leukotriene receptor antagonist selected for clinical evaluation. []
  • Relevance: While structurally distinct from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, it shares the presence of a sulfonamide group and highlights the effectiveness of incorporating fluorine atoms to modulate the pharmacological properties of drug candidates. []
  • Compound Description: This series of compounds was designed and synthesized as novel insecticides. They are analogs of anthranilic diamides, a class of insecticides targeting insect ryanodine receptors. []
  • Relevance: Although structurally different from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, these analogs showcase the continued interest in exploring heterocyclic scaffolds, such as oxadiazoles, for developing new pesticides with improved efficacy and safety profiles. []
  • Compound Description: These novel N,S-substituted naphthoquinone analogues were synthesized from aminonaphthoquinone derivatives and characterized using spectroscopic methods. []
  • Relevance: While structurally distinct from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, the synthesis of these compounds highlights the continued interest in exploring diverse heterocyclic scaffolds for various biological applications, including potential therapeutic agents. []

2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide

  • Compound Description: This compound is a thiazolecarboxamide derivative, and its preparation method is disclosed in a patent. []
  • Relevance: While structurally distinct from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, this compound showcases the diverse range of heterocyclic carboxamide derivatives being explored for potential pharmaceutical applications. []

(R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide

  • Compound Description: This compound and its pharmaceutically acceptable salts are suggested as potential treatments for cognitive disorders, particularly the negative symptoms associated with schizophrenia. []
  • Relevance: Although structurally distinct from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, this compound highlights the therapeutic potential of targeting the central nervous system using small molecule modulators of neurotransmitter systems, albeit with diverse chemical structures. []

Venetoclax (ABT-199)

  • Compound Description: Venetoclax is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor used in treating hematologic malignancies. Studies investigated its absorption, metabolism, and excretion in humans. []
  • Relevance: Although structurally different from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, Venetoclax exemplifies the development of targeted therapies for cancer treatment, often involving complex chemical structures and a deep understanding of the underlying disease mechanisms. []

N-(2-(2-methyl-2-(methylthio)propylcarbamoyl)-4-chloro-6-methylphenyl)-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (16e)

  • Compound Description: This compound is a novel anthranilic diamide derivative containing a sulfide group. It showed superior insecticidal activities against Mythimna separata and Plutella xylostella compared to the positive control cyantraniliprole. []
  • Relevance: While structurally different from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, the development of these novel anthranilic diamide derivatives showcases the ongoing search for new pesticides with improved efficacy and safety profiles, often involving the exploration of new chemical space and the incorporation of diverse functional groups. []

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (7)

  • Compound Description: This compound emerged as a potent anti-HIV-1 agent from a virtual screening effort. It directly interacts with the HIV-1 matrix (MA) protein, competing with phosphatidylinositol (4,5)-bisphosphate [PI(4,5)P2] for binding and disrupting viral assembly. []
  • Relevance: While structurally different from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, its discovery emphasizes the continued relevance of targeting viral proteins, like HIV-1 MA, with novel small molecules to combat viral diseases. []

4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B355252)

  • Compound Description: B355252 is a novel small molecule that shows neuroprotective effects against cobalt chloride toxicity in mouse hippocampal cells by altering mitochondrial dynamics and limiting autophagy induction. It also demonstrated protective effects against glutamate-induced toxicity in murine hippocampal HT-22 cells by influencing the ERK signaling pathway. [, ]
  • Relevance: While structurally different from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, B355252's mechanisms of action, involving mitochondrial dynamics and ERK signaling, highlight potential common pathways and therapeutic targets relevant to neuroprotection. [, ]

2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (15)

  • Compound Description: This compound is a potent inverse agonist of the nuclear receptor RORγ, inhibiting IL-17 release from human T helper 17 (TH17) cells. Its induced-fit binding mode within the RORγ ligand-binding domain was elucidated through co-crystal structure analysis. []
  • Relevance: Although structurally different from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, this compound exemplifies the successful development of small molecule modulators for nuclear receptors, showcasing the importance of understanding binding interactions for optimizing drug design. []

N-(2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-6-amine (25)

  • Compound Description: This compound is an agonist of RORγ, directly contrasting with compound 15, which acts as an inverse agonist. Comparing their structures and binding modes within the RORγ ligand-binding domain provides insights into the structural basis of agonist vs. inverse agonist activity. []
  • Relevance: While structurally distinct from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, compound 25 highlights the importance of subtle structural changes in modulating the functional outcomes of ligand binding to a target protein. []

(R)-(+)-[2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de)-1,4-benzoxazin-6-yl]-1-napthalenylmethanone (WIN 55212-2)

  • Compound Description: WIN 55212-2 is a cannabinoid receptor agonist known for its analgesic and anti-inflammatory effects. In studies exploring inflammatory pain, it reduced edema and hyperalgesia but also induced central nervous system effects. []
  • Relevance: Although structurally distinct from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, WIN 55212-2 exemplifies the therapeutic potential and limitations of cannabinoid receptor agonists, particularly in managing pain and inflammation. []

(S)-5-chloro-N-((2-oxo-3-(4-(2-oxo-2H-pyridin-1-yl)phenyl)-1,3-oxazolidine-5-yl)methyl)thiophene-2-carboxamide

  • Compound Description: A specific acetic acid solvate of this oxazolidinone derivative is described, along with its preparation method and potential applications. The solvate is characterized by its X-ray powder diffraction pattern. []
  • Relevance: This compound shares the 5-chlorothiophene-2-carboxamide core with N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide. The research emphasizes the importance of controlling the solid-state properties of drug candidates, as different solvates or polymorphs can exhibit distinct physicochemical characteristics, potentially influencing their bioavailability and therapeutic efficacy. []

N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide (Sch.336)

  • Compound Description: Sch.336 is a novel triaryl bis-sulfone that acts as a selective inverse agonist for the human CB2 receptor. It demonstrates greater potency compared to the known CB2-selective dihydropyrazole SR144528 in various assays, showing potential as a novel immunomodulatory agent. []
  • Relevance: While structurally distinct from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, its development as a CB2 inverse agonist highlights the potential for achieving therapeutic benefits by modulating the constitutive activity of CB2 receptors, opening avenues for treating inflammatory disorders. []

(2-iodo-5-nitro-phenyl)-[1-(1-methyl-piperidin-2-ylmethyl)-1H-indol-3-yl]-methanone (AM1241)

  • Compound Description: AM1241 is a CB2-selective cannabinoid agonist that effectively suppresses hyperalgesia and allodynia evoked by intradermal capsaicin. This effect is mediated through a local site of action and blocked by the CB2 antagonist SR144528 but not the CB1 antagonist SR141716A. []
  • Relevance: Although structurally different from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, its success in alleviating pain by selectively activating CB2 receptors underscores the therapeutic potential of targeting this receptor subtype for managing pain conditions. []

(−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940)

  • Compound Description: CP55940 is a nonclassical cannabinoid agonist that displays potent activity at both canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways of the CB2 receptor. []
  • Relevance: Although structurally distinct from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, CP55940's ability to activate multiple signaling pathways downstream of CB2 underscores the complexity of cannabinoid receptor pharmacology and the potential for biased signaling depending on the ligand. []

(6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133)

  • Compound Description: JWH133 is a classic cannabinoid ligand that acts as a high-efficacy agonist for inhibiting adenylyl cyclase downstream of the CB2 receptor, but it fails to recruit arrestins. []
  • Relevance: Although structurally different from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, JWH133's biased signaling profile highlights the potential for developing ligands that selectively activate specific signaling pathways downstream of a target receptor, offering finer control over therapeutic effects. []

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907)

  • Compound Description: JTE907 is a quinolinecarboxamide derivative that acts as an inverse agonist for CB2 receptor-mediated adenylyl cyclase inhibition but displays low efficacy for arrestin recruitment. []
  • Relevance: While structurally distinct from N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, JTE907's unique pharmacological profile as a CB2 ligand further emphasizes the potential for developing functionally selective compounds that differentially modulate receptor signaling pathways. []

Properties

CAS Number

1105208-57-8

Product Name

N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide

Molecular Formula

C22H21ClFN3O3S2

Molecular Weight

494

InChI

InChI=1S/C22H21ClFN3O3S2/c1-15-6-7-16(14-17(15)23)25-22(28)21-20(8-13-31-21)32(29,30)27-11-9-26(10-12-27)19-5-3-2-4-18(19)24/h2-8,13-14H,9-12H2,1H3,(H,25,28)

InChI Key

KLSZVUHSONZOQU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.